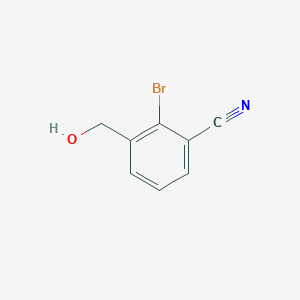

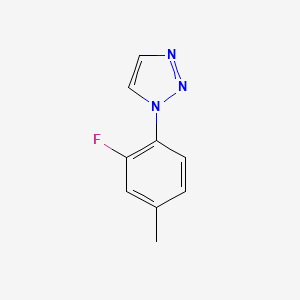

![molecular formula C25H27ClN6O3 B2474279 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide CAS No. 902923-73-3](/img/structure/B2474279.png)

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]quinazoline core, which is a type of heterocyclic compound . These types of compounds have been studied for their potential antiviral and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The [1,2,4]triazolo[4,3-a]quinazoline core is a fused ring system containing two nitrogen atoms and three carbon atoms . The compound also contains a morpholine ring and a propanamide group .Applications De Recherche Scientifique

Anticancer Activity

The cytotoxic effects of triazoloquinazoline derivatives on cancer cell lines, such as HeLa (human cervical cancer cells) and B16 (melanoma cells), indicate their potential as anticancer agents. These compounds demonstrate significant cytotoxic and antiproliferative activities, with some derivatives showing promise as potential anticancer drugs based on their IC50 values, which fall within the National Cancer Institute's criteria for classification as a potential anticancer drug. The mechanism of action appears to involve inducing necrosis in cancer cells without causing significant DNA damage under in vitro conditions, suggesting a specific mode of cytotoxicity that could be beneficial in cancer therapy (Ovádeková et al., 2005); (Jantová et al., 2006).

Antimicrobial Activity

Triazoloquinazoline derivatives also exhibit broad antimicrobial activity. The structural configuration of these compounds, particularly when substituted with morpholine, chlorine, and nitro groups, plays a significant role in their effectiveness. One study found that certain derivatives effectively inhibit the growth of various bacterial and fungal strains at relatively low concentrations, highlighting their potential as antimicrobial agents (Jantová et al., 2008).

Synthetic Pathways and Structural Analyses

Research on triazoloquinazoline derivatives extends to their synthesis, structural characterization, and the development of novel synthetic methods. Studies focus on creating and characterizing new derivatives with potential biological activities, including methods for synthesizing these compounds and evaluating their structural properties through various analytical techniques. This foundational work is crucial for understanding the relationship between structure and activity, paving the way for the development of more effective therapeutic agents (Wu et al., 2022).

Orientations Futures

The future directions for research on this compound could include further investigation into its potential biological activities, such as antiviral, antimicrobial, or anticancer activities . Additionally, more research could be done to optimize the synthesis process and to explore its potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O3/c26-19-7-5-18(6-8-19)17-31-24(34)20-3-1-2-4-21(20)32-22(28-29-25(31)32)9-10-23(33)27-11-12-30-13-15-35-16-14-30/h1-8H,9-17H2,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZTYGBFWLQNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol](/img/structure/B2474205.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)

![(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B2474209.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2474210.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)

![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)